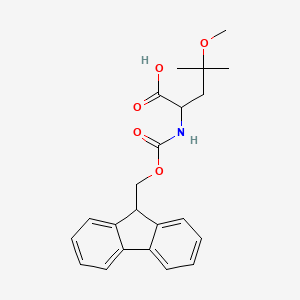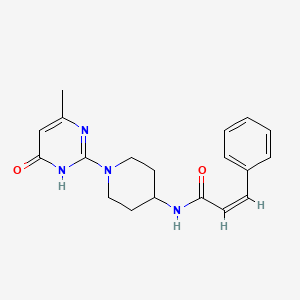![molecular formula C19H24ClF2N5OS B2511452 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216788-34-9](/img/structure/B2511452.png)
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives is well-documented in the literature. For instance, the synthesis of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides is achieved through hydrolytic cleavage or condensation reactions, as described in the first paper . Similarly, the second paper outlines the synthesis of various pyrazole derivatives through condensation and cyclocondensation reactions, starting from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The second paper provides X-ray crystallographic data supporting the structure of a synthesized compound, which is a critical step in confirming the identity and purity of such compounds . Although the exact structure of "N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is not provided, the methodologies for structural analysis are applicable.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is highlighted in the papers, where these compounds undergo further reactions to yield a variety of heterocyclic compounds . The first paper discusses the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The second paper describes a series of cyclocondensation reactions leading to different heterocyclic systems . These reactions are indicative of the versatile chemistry of pyrazole derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are not directly discussed in the provided papers. However, the biological evaluation of similar compounds, such as the potent inhibitors of stearoyl-CoA desaturase-1, suggests that these properties are significant for their function . The optimization of structural motifs to improve biological activity, as seen in the third paper, implies that the physical and chemical properties of these compounds are carefully considered during the drug development process .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Development
Research has demonstrated the utility of similar compounds in the synthesis of various chemical derivatives with potential therapeutic applications. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These derivatives exhibited potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting the potential of related compounds in cancer research (Deady et al., 2003).
Antibacterial Applications
Novel analogs incorporating a 2-amino benzo[d]thiazolyl substituted pyrazol-5-one structure were synthesized and evaluated for their antibacterial activity. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of structurally related compounds in antimicrobial research (Palkar et al., 2017).
Anticancer Activity
The synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives has been outlined, leading to the development of compounds with significant effects on mouse tumor models and human cancer cell lines, such as colon and breast cancer. This highlights the potential role of related compounds in the development of new anticancer agents (Nassar et al., 2015).
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural similarities to the queried chemical, were evaluated for their potential antipsychotic properties. These studies revealed that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel pathway for antipsychotic drug action (Wise et al., 1987).
Antimicrobial and Antifungal Activity
Pyrazoline and pyrazole derivatives, synthesized from α,β-unsaturated ketones, have been tested for their antimicrobial and antifungal activities. These studies indicate that structurally related compounds could serve as potential leads in the development of new antimicrobial and antifungal agents (Hassan, 2013).
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5OS.ClH/c1-5-25(6-2)7-8-26(18(27)15-9-12(3)24(4)23-15)19-22-17-14(21)10-13(20)11-16(17)28-19;/h9-11H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKFHNWNKLOGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=NN(C(=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClF2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)


![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)
![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)
![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)
![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)